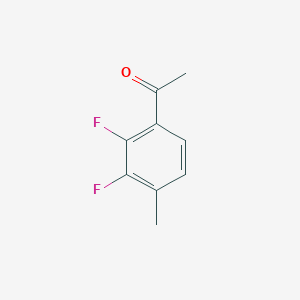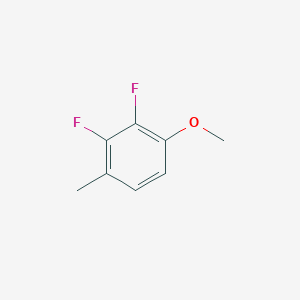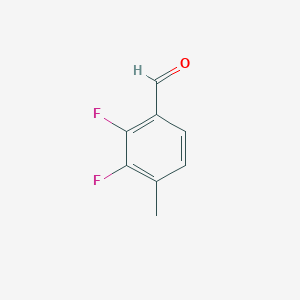
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (also known as FMN or 6-Fluoro-indole-3-methanamine) is an indole-containing compound that has been studied extensively for its various biological applications. FMN has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer activities. FMN has also been studied for its potential use as a therapeutic agent for the treatment of various neurological diseases, such as Alzheimer’s and Parkinson’s.
Applications De Recherche Scientifique
6-Fluorogramine: A Comprehensive Analysis of Scientific Research Applications
Synthesis of 5-HT6 Receptor Antagonists: 6-Fluorogramine is utilized in the synthesis of 5-HT6 receptor antagonists, which are compounds that block the 5-HT6 receptor and are investigated for their potential to treat various neurological and psychiatric disorders, including Alzheimer’s disease, depression, and schizophrenia .
Development of Beta3 Agonists: This compound is also used in the development of beta3 agonists. These are drugs that can stimulate the beta3 adrenergic receptors and are explored for their use in treating metabolic disorders such as obesity and diabetes due to their role in energy expenditure and thermogenesis .
Propriétés
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOUYLDLVHKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379050 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
343-93-1 | |
| Record name | 6-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Fluorogramine in organic synthesis?
A1: 6-Fluorogramine is a crucial intermediate in the synthesis of 6-fluoroindole-3-acetonitrile []. This particular acetonitrile derivative is a valuable building block for various pharmaceutical compounds. The research highlights a simplified, two-step synthetic route for 6-fluoroindole-3-acetonitrile using 6-Fluorogramine as a key intermediate.
Q2: Could you elaborate on the synthesis of 6-Fluorogramine as described in the research?
A2: The research outlines the synthesis of 6-Fluorogramine as the first step in their method for producing 6-fluoroindole-3-acetonitrile []. This step involves reacting 6-fluoroindole with dimethylamine hydrochloride and paraformaldehyde in an organic solvent under reflux conditions. The specific molar ratios and reaction conditions are detailed in the paper.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

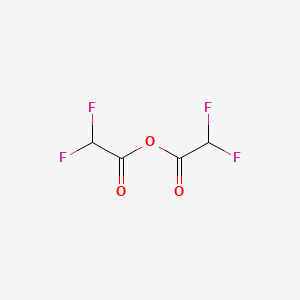

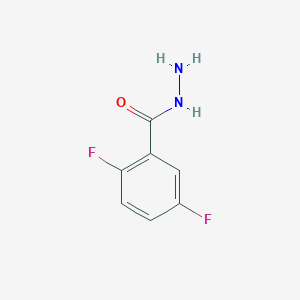
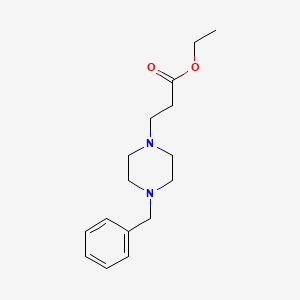
![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)
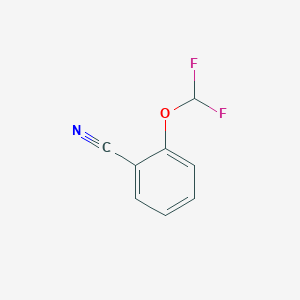
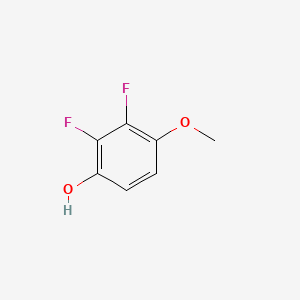

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)
